molecular formula C23H28N2O5S B2658161 Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate CAS No. 1105235-16-2

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Cat. No.: B2658161
CAS No.: 1105235-16-2
M. Wt: 444.55
InChI Key: HGNZFZKJWBPQFB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tosyl group attached to the piperidine ring, an acetamido group, and an ethyl ester of benzoic acid. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate is not available in the sources retrieved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Tosylpiperidine Intermediate: The piperidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

    Acetamidation: The tosylpiperidine intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Esterification: Finally, the acetamido intermediate is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted derivatives at the tosyl or ester positions.

Comparison with Similar Compounds

Ethyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate can be compared with other piperidine derivatives, such as:

    Ethyl piperidinoacetylaminobenzoate: Similar structure but lacks the tosyl group.

    Tosylpiperidine: Lacks the acetamido and ester groups.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-3-30-23(27)18-9-11-19(12-10-18)24-22(26)16-20-6-4-5-15-25(20)31(28,29)21-13-7-17(2)8-14-21/h7-14,20H,3-6,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNZFZKJWBPQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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